

Andrastin C: A Comparative Analysis of its Bioactivities with Other Meroterpenoids

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Compound of Interest

Compound Name: *Andrastin C*

Cat. No.: *B12388430*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Andrastin C, a meroterpenoid produced by various *Penicillium* species, has garnered significant interest within the scientific community for its potent biological activities. Meroterpenoids are a class of natural products characterized by a hybrid structure derived from both terpenoid and polyketide biosynthetic pathways. This unique structural feature contributes to their diverse pharmacological properties. This guide provides a comprehensive comparison of the bioactivities of **Andrastin C** with other notable meroterpenoids, namely Mycophenolic acid, Citreoviridin, and Terretonin. The objective is to offer a clear, data-driven perspective to aid in research and drug development efforts.

Farnesyltransferase Inhibition: A Key Bioactivity of Andrastin C

One of the most well-documented bioactivities of **Andrastin C** is its ability to inhibit farnesyltransferase (FTase). This enzyme plays a crucial role in the post-translational modification of Ras proteins, which are key signaling molecules implicated in cancer development. By inhibiting FTase, **Andrastin C** disrupts Ras-mediated signaling pathways, making it a promising candidate for anticancer research.

The inhibitory potential of **Andrastin C** against farnesyltransferase has been quantified with an IC50 value of 13.3 μ M.

Comparative Bioactivity Profile

To provide a broader context for the bioactivity of **Andrastin C**, this section compares its performance with other well-characterized meroterpenoids across several key biological assays.

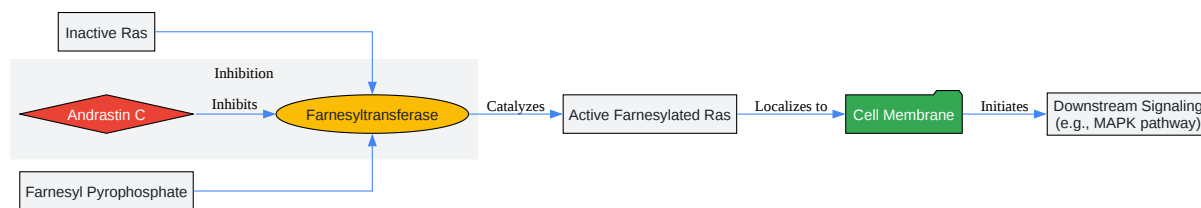
Data Summary

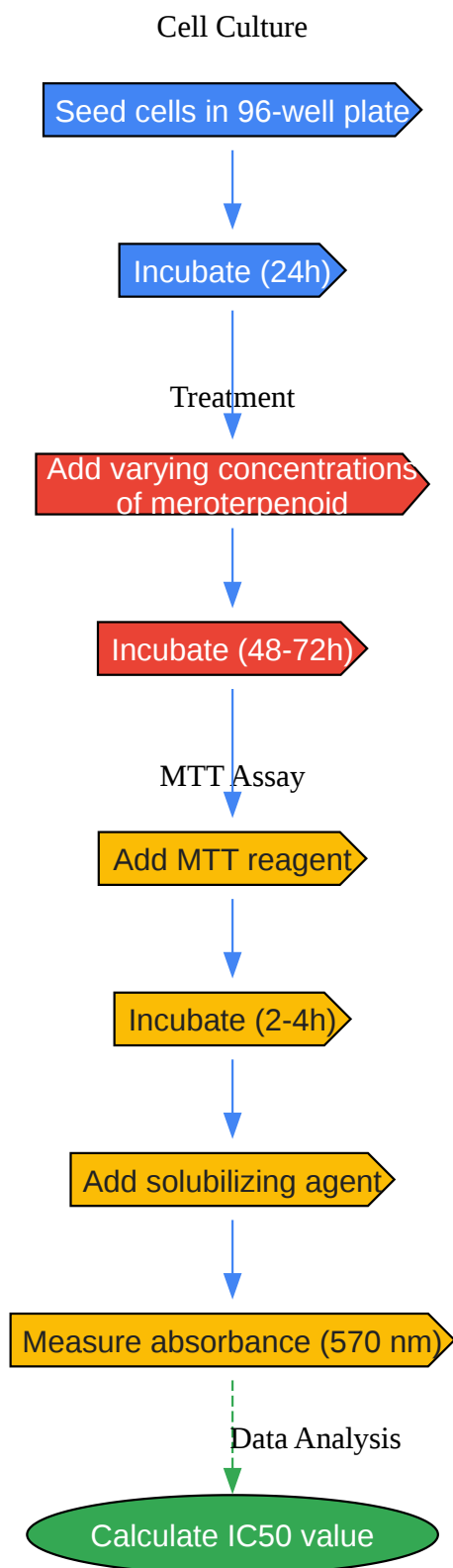
Compound	Farnesyltransferase Inhibition (IC50)	Cytotoxicity (IC50)	Immunosuppressive Activity (IC50)	Antimicrobial Activity (MIC)
Andrastin C	13.3 μ M	Data Not Available	Data Not Available	Data Not Available
Mycophenolic Acid	Data Not Available	~1-10 μ M (various cancer cell lines)	0.84–0.95 μ M (IMPDH2 inhibition)[1][2]	Active against some bacteria and fungi
Citreoviridin	Data Not Available	Toxic to various cell lines	Data Not Available	Active against some bacteria
Terretonin	Data Not Available	0.6-7.4 μ g/mL (PC-3 and SKOV3 cells)[3]	Data Not Available	8-32 μ g/mL (against <i>S. aureus</i> and <i>M. luteus</i>)[4]

Note: Direct comparative studies of **Andrastin C**'s cytotoxicity, immunosuppressive, and antimicrobial activities are limited. The table above highlights the need for further research to fully characterize the bioactivity profile of **Andrastin C** in these areas. Data for other andrastin-type meroterpenoids suggest potential in these activities. For instance, other andrastins have shown immunosuppressive activities with IC50 values ranging from 7.49 to 36.52 μ M for T-cell proliferation[5] and antimicrobial activities with MIC values as low as 6.25 μ g·mL⁻¹ against certain bacteria[6].

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided.





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